molecular formula C9H10OS B1386873 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde CAS No. 851634-60-1

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

Cat. No.: B1386873
CAS No.: 851634-60-1
M. Wt: 166.24 g/mol
InChI Key: RZLUUVQVCSPXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde: is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.2 g/mol . This compound is characterized by a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of an aldehyde group at the 3-position of the thiophene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's structure allows for modifications that enhance biological activity and selectivity towards specific targets.

Case Study: Neurological Disorders
Research has shown that derivatives of this compound exhibit neuroprotective effects. For instance, a study demonstrated that certain synthesized analogs could inhibit acetylcholinesterase activity, suggesting potential use in treating cognitive impairments associated with neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a fundamental building block for synthesizing more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)
Aldol CondensationBase-catalyzed85
Friedel-Crafts ReactionLewis acid catalysis78
Nucleophilic AdditionAqueous conditions90

Material Science

Enhancing Polymer Properties
The incorporation of this compound into polymer formulations has been shown to improve properties such as flexibility and thermal stability. This enhancement is crucial for developing advanced materials used in various industries.

Case Study: Polymer Composites
A study investigated the effects of adding this compound to polycarbonate matrices. Results indicated improved impact resistance and thermal stability compared to control samples without the compound.

Flavor and Fragrance Industry

Unique Aromatic Profile
The compound's distinctive aromatic characteristics make it valuable in creating novel fragrances and flavorings. Its use can provide a competitive edge in product differentiation within the flavor and fragrance market.

Application Example: Fragrance Formulation
In fragrance formulation, this compound has been utilized to create unique scent profiles that appeal to consumers seeking innovative products .

Environmental Chemistry

Potential in Environmental Remediation
Research indicates that this compound may have applications in environmental remediation efforts. Studies focus on its ability to degrade pollutants through various chemical reactions.

Case Study: Pollutant Degradation
A recent study highlighted the compound's effectiveness in breaking down specific environmental pollutants under controlled conditions. The results showed significant degradation rates compared to traditional methods .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Biological Activity

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is an organic compound belonging to the class of benzothiophene derivatives. This compound is notable for its potential biological activities, particularly in pharmaceutical applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9OS
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 851634-60-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Similar compounds have been investigated for their ability to inhibit key metabolic enzymes such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism and energy production pathways .

Target Enzymes

  • PDK1 : Inhibition may lead to altered glucose metabolism and reduced cancer cell proliferation.
  • LDHA : Targeting this enzyme can disrupt the Warburg effect commonly observed in cancer cells.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : LoVo (colorectal cancer) and HCT-116 (colorectal cancer) cells demonstrated significant sensitivity to the compound's derivatives.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases including cancer.

Antimicrobial Properties

Preliminary studies suggest potential antibacterial and antifungal activities, although further research is necessary to establish these effects conclusively .

Case Studies and Experimental Results

Recent studies have utilized various experimental setups to assess the biological activity of this compound:

StudyMethodologyKey Findings
In vitro assays on colorectal cancer cell linesSignificant cytotoxicity observed in LoVo and HCT-116 cells.
Structure-activity relationship studiesIdentified key structural features necessary for enzyme inhibition.
Pharmacological evaluationsDemonstrated potential as a PDK1 and LDHA inhibitor with implications for cancer therapy.

Applications in Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its unique structure allows for modifications that can enhance its efficacy against specific targets .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLUUVQVCSPXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216587
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851634-60-1
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851634-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4,5,6,7-tetrahydro-1-benzothien-3-ylmethanol (Step 1, 320 mg, 1.9 mmol) in dichloromethane (10 mL) was added to a stirred solution of 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (0.92 g, 2.1 mmol) in dichloromethane (10 mL) under nitrogen and stirred at room temperature for 20 minutes. Diethyl ether (50 mL) and 1N sodium hydroxide solution (25 mL) were added and the mixture stirred vigorously for 15 minutes. The organic layer was washed with sodium hydroxide, water and brine, dried over MgSO4 and evaporated in vacuo to give 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde (280 mg, 88%). 1H NMR (360 MHz, CDCl3) δ 9.88 (1H, s), 7.85 (1H, s), 2.92–2.88 (2H, m), 2.76 (2H, t, J=6.0 Hz), 1.88–1.76 (4H, m).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Reactant of Route 2
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Reactant of Route 3
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Reactant of Route 4
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Reactant of Route 6
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.